molecular formula C14H12N4O3 B3865863 3-nitro-N'-[1-(3-pyridinyl)ethylidene]benzohydrazide

3-nitro-N'-[1-(3-pyridinyl)ethylidene]benzohydrazide

Cat. No. B3865863
M. Wt: 284.27 g/mol
InChI Key: KLRJLTMHXLLGTJ-MHWRWJLKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-nitro-N'-[1-(3-pyridinyl)ethylidene]benzohydrazide, also known as NPEB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of hydrazones and is synthesized using various methods.

Mechanism of Action

The exact mechanism of action of 3-nitro-N'-[1-(3-pyridinyl)ethylidene]benzohydrazide is not fully understood. However, it is believed that 3-nitro-N'-[1-(3-pyridinyl)ethylidene]benzohydrazide exerts its effects by modulating various signaling pathways. 3-nitro-N'-[1-(3-pyridinyl)ethylidene]benzohydrazide has been found to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression. It has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating cellular energy metabolism.
Biochemical and Physiological Effects
3-nitro-N'-[1-(3-pyridinyl)ethylidene]benzohydrazide has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). 3-nitro-N'-[1-(3-pyridinyl)ethylidene]benzohydrazide has also been found to reduce the levels of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Moreover, 3-nitro-N'-[1-(3-pyridinyl)ethylidene]benzohydrazide has been found to inhibit the migration and invasion of cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-nitro-N'-[1-(3-pyridinyl)ethylidene]benzohydrazide in lab experiments is its relatively low toxicity. 3-nitro-N'-[1-(3-pyridinyl)ethylidene]benzohydrazide has been found to be well-tolerated in animal studies, with no significant adverse effects reported. Moreover, 3-nitro-N'-[1-(3-pyridinyl)ethylidene]benzohydrazide is relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using 3-nitro-N'-[1-(3-pyridinyl)ethylidene]benzohydrazide in lab experiments is its poor solubility in water, which can make it difficult to administer.

Future Directions

There are several future directions for research on 3-nitro-N'-[1-(3-pyridinyl)ethylidene]benzohydrazide. One possible direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. Another direction is to study the pharmacokinetics and pharmacodynamics of 3-nitro-N'-[1-(3-pyridinyl)ethylidene]benzohydrazide to optimize its dosing and administration. Furthermore, it would be interesting to investigate the molecular targets of 3-nitro-N'-[1-(3-pyridinyl)ethylidene]benzohydrazide and elucidate its mechanism of action in more detail. Finally, there is a need for further studies to evaluate the safety and efficacy of 3-nitro-N'-[1-(3-pyridinyl)ethylidene]benzohydrazide in clinical trials.
Conclusion
In conclusion, 3-nitro-N'-[1-(3-pyridinyl)ethylidene]benzohydrazide is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It can be synthesized using various methods and has been found to possess anti-inflammatory, antioxidant, and anticancer properties. 3-nitro-N'-[1-(3-pyridinyl)ethylidene]benzohydrazide exerts its effects by modulating various signaling pathways, and it has been found to have various biochemical and physiological effects. While 3-nitro-N'-[1-(3-pyridinyl)ethylidene]benzohydrazide has several advantages for lab experiments, it also has limitations that need to be addressed. Future research on 3-nitro-N'-[1-(3-pyridinyl)ethylidene]benzohydrazide should focus on its potential as a therapeutic agent for various diseases, its pharmacokinetics and pharmacodynamics, molecular targets, and clinical safety and efficacy.

Scientific Research Applications

3-nitro-N'-[1-(3-pyridinyl)ethylidene]benzohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. 3-nitro-N'-[1-(3-pyridinyl)ethylidene]benzohydrazide has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to induce apoptosis in cancer cells by activating caspase-3 and -9. Moreover, 3-nitro-N'-[1-(3-pyridinyl)ethylidene]benzohydrazide has been found to suppress the expression of inflammatory cytokines and reduce oxidative stress.

properties

IUPAC Name

3-nitro-N-[(E)-1-pyridin-3-ylethylideneamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O3/c1-10(12-5-3-7-15-9-12)16-17-14(19)11-4-2-6-13(8-11)18(20)21/h2-9H,1H3,(H,17,19)/b16-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLRJLTMHXLLGTJ-MHWRWJLKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC(=CC=C1)[N+](=O)[O-])C2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=CC(=CC=C1)[N+](=O)[O-])/C2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49672881
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-nitro-N'-[(1E)-1-(pyridin-3-yl)ethylidene]benzohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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